Ethylmorphinone
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Overview
Description
Ethylmorphinone is a synthetic opioid analgesic and antitussive compound. It is structurally related to morphine and is known for its pain-relieving and cough-suppressing properties. This compound is not commonly used in the United States but has found applications in various countries for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylmorphinone typically involves the ethylation of morphine. This process can be achieved through the reaction of morphine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethylmorphinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield ethylmorphinol.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: Ethylmorphinol
Substitution: Various N-substituted derivatives
Scientific Research Applications
Ethylmorphinone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid structures and reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its potential use in pain management and cough suppression.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ethylmorphinone exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to the inhibition of pain signals and suppression of cough reflex. The compound is metabolized by the liver enzyme cytochrome P450 2D6 to form morphine, which further contributes to its analgesic effects .
Comparison with Similar Compounds
Ethylmorphinone is similar to other opioid compounds such as:
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid with similar applications.
Pholcodine: An opioid used primarily as a cough suppressant.
Uniqueness
This compound is unique in its specific ethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This modification can result in different metabolic pathways and receptor interactions, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
93290-69-8 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-ethoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-13,18H,3,8-10H2,1-2H3/t12-,13+,18-,19-/m0/s1 |
InChI Key |
RUVCLLIYLOVRMM-ATNYCFDYSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C(=O)C=C5)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(=O)C=C5)C=C1 |
Origin of Product |
United States |
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